N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14794821
InChI: InChI=1S/C17H21N3O2/c1-20-17(22)14-11-7-6-10-13(14)15(19-20)16(21)18-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21)
SMILES:
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

CAS No.:

Cat. No.: VC14794821

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide -

Specification

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
IUPAC Name N-cycloheptyl-3-methyl-4-oxophthalazine-1-carboxamide
Standard InChI InChI=1S/C17H21N3O2/c1-20-17(22)14-11-7-6-10-13(14)15(19-20)16(21)18-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21)
Standard InChI Key OZZINNQNRVHIHI-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCCCCC3

Introduction

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic compound belonging to the phthalazine family. It features a bicyclic structure with notable biological and chemical properties, making it a promising candidate for medicinal chemistry research. The compound's molecular formula is C15H20N2O2C_{15}H_{20}N_2O_2, and its molecular weight is approximately 260.33 g/mol.

Structural Features

The compound consists of the following key structural elements:

  • Cycloheptyl group: Attached to the nitrogen atom of the phthalazine ring, enhancing lipophilicity.

  • Methyl group: Positioned at the 3rd carbon, influencing pharmacokinetics.

  • 4-Oxo group: Contributing to reactivity.

  • Carboxamide functional group: Essential for biological interactions.

These structural features allow diverse chemical reactions and biological interactions, which are critical for its potential applications.

Synthesis

The synthesis of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves multi-step organic reactions:

  • Base Compound Preparation:

    • Phthalazine derivatives serve as starting materials.

    • Cycloheptylamine is introduced to form the cycloheptyl substitution.

  • Acylation Reaction:

    • Acetic anhydride or similar agents facilitate the formation of the carboxamide bond.

  • Final Product Purification:

    • Techniques such as recrystallization or chromatography are employed to achieve high purity.

The choice of reagents and reaction conditions can influence yield and purity.

Biological Activity

Preliminary studies suggest that N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exhibits potential biological activities:

  • Enzyme Inhibition:

    • The phthalazine moiety may act as an inhibitor in biochemical pathways.

  • Receptor Modulation:

    • The compound’s structure suggests potential receptor antagonism or agonism.

  • Pharmacokinetics:

    • The lipophilic nature enhances membrane permeability, potentially improving bioavailability.

Further research is required to elucidate its mechanisms of action and therapeutic potential.

Applications

Potential applications include:

  • Medicinal Chemistry:

    • Drug development for enzyme inhibition or receptor targeting.

  • Biochemical Research:

    • Studying interactions with biological macromolecules.

  • Synthetic Chemistry:

    • Serving as a precursor for novel derivatives.

Comparative Analysis with Related Compounds

To understand its uniqueness, N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can be compared with other phthalazine derivatives:

Compound NameKey Features
3-MethylphthalazineSimple derivative
1-HydroxymethylphthalazineHydroxymethyl substitution
N-(Cyclopropyl)-phthalazineCyclopropyl substitution

The cycloheptyl group in N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide significantly enhances its lipophilicity and biological activity compared to simpler derivatives.

Future Directions

Further studies are necessary to:

  • Investigate its pharmacodynamics and pharmacokinetics in vivo.

  • Explore its therapeutic potential in enzyme inhibition or receptor modulation.

  • Develop novel derivatives with enhanced efficacy and reduced toxicity.

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